1-(3,4,5-Trimethoxyphenyl)-1-butanone

Description

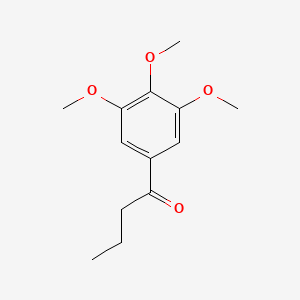

1-(3,4,5-Trimethoxyphenyl)-1-butanone is a substituted aromatic ketone characterized by a butanone backbone (four-carbon chain with a ketone group at position 1) attached to a 3,4,5-trimethoxyphenyl ring. Its molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol (calculated from and ). The compound is structurally distinguished by three methoxy (-OCH₃) groups at positions 3, 4, and 5 of the phenyl ring, which enhance its lipophilicity and influence its biological interactions.

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)butan-1-one |

InChI |

InChI=1S/C13H18O4/c1-5-6-10(14)9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8H,5-6H2,1-4H3 |

InChI Key |

HVOWYFZGULEWSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3,4,5-Trimethoxyphenyl)-1-butanone and analogous compounds:

Key Structural and Functional Insights:

Methoxy Substitution :

- The 3,4,5-trimethoxyphenyl group is a hallmark of compounds targeting tubulin (e.g., combretastatin A-4), where methoxy groups enhance binding to the colchicine site .

- Reducing methoxy groups (e.g., 3,4-dimethoxy in ) may diminish potency due to weaker hydrophobic interactions .

Ketone position (1- vs. 2-butanone) alters molecular conformation and target engagement.

Solubility and Prodrug Strategies: Combretastatin A-4’s poor solubility is mitigated by prodrugs like phosphate salts (e.g., 1m, 1n), which achieve >100-fold solubility improvements . this compound may face similar solubility challenges; prodrug derivatization (e.g., esterification) could be explored.

Biological Activity: Pyrazoline derivatives of 3,4,5-trimethoxyphenylacetone (e.g., compound 3a in ) show anticancer activity comparable to 5-fluorouracil (IC₅₀ ~5 μM), suggesting the trimethoxy motif is critical for efficacy . Antioxidant and anti-inflammatory activities are also observed in analogs, likely mediated by radical scavenging (DPPH, NO assays) .

Preparation Methods

Key Steps

-

Reagents : 3,4,5-Trimethoxybenzyl chloride, ethyl acetoacetate, K₂CO₃, acetone.

-

Conditions : Reflux in acetone, followed by neutralization with NaOH and extraction.

-

Mechanism : The enolate of ethyl acetoacetate attacks the benzyl chloride, forming a β-keto ester intermediate, which undergoes hydrolysis to yield the ketone.

| Parameter | Value |

|---|---|

| Yield | ~84% (analogous method) |

| Temperature | Reflux (~56°C) |

| Workup | Aqueous NaOH, extraction with benzene |

Advantages : High yields, straightforward scalability.

Limitations : Requires synthesis of 3,4,5-trimethoxybenzyl chloride, which may involve multi-step preparation.

Method 2: Condensation with Nitroalkanes

Inspired by nitroalkane-based syntheses of aryl ketones, this method employs 3,4,5-trimethoxybenzaldehyde and nitrobutane to form the target compound.

Key Steps

-

Reagents : 3,4,5-Trimethoxybenzaldehyde, nitrobutane, n-BuNH₂ or similar base.

-

Conditions : Reflux in toluene or similar solvent, followed by acid workup.

-

Mechanism : The aldehyde condenses with nitrobutane to form a β-nitro alcohol intermediate, which undergoes dehydration and rearrangement to yield the ketone.

| Parameter | Value |

|---|---|

| Yield | ~73% (analogous method) |

| Temperature | Reflux (~110°C) |

| Catalyst | n-BuNH₂ or glacial acetic acid |

Advantages : Flexible for varying chain lengths.

Limitations : Requires optimization to minimize side products (e.g., α,β-unsaturated ketones).

Method 3: Friedel-Crafts Acylation

This classical electrophilic substitution method uses butanoyl chloride and AlCl₃, though challenges arise due to the electron-rich aromatic ring.

Key Steps

-

Reagents : 3,4,5-Trimethoxybenzene, butanoyl chloride, AlCl₃.

-

Conditions : Anhydrous dichloromethane or nitrobenzene, room temperature to reflux.

-

Mechanism : The acylium ion generated from butanoyl chloride reacts with the activated aromatic ring.

| Parameter | Value |

|---|---|

| Yield | Moderate (unreported) |

| Temperature | 0–25°C to reflux |

| Catalyst | AlCl₃ (1–2 eq.) |

Method 4: Organolithium Addition

This approach utilizes 3,4,5-trimethoxyphenyllithium to attack butanoyl chloride, as demonstrated in cyclobutanone syntheses.

Key Steps

-

Reagents : 3,4,5-Trimethoxybromobenzene, n-BuLi, butanoyl chloride.

-

Conditions : THF or Et₂O at −78°C to room temperature.

-

Mechanism : Aryllithium attacks the carbonyl carbon of butanoyl chloride, forming the ketone after quenching.

| Parameter | Value |

|---|---|

| Yield | ~60–70% (estimated) |

| Temperature | −78°C to 25°C |

| Solvent | THF or Et₂O |

Advantages : High regioselectivity.

Limitations : Requires cryogenic conditions and sensitive reagents.

Comparative Analysis

Critical Challenges and Optimizations

-

Regioselectivity : Friedel-Crafts methods risk multiple acylations on the activated ring.

-

Side Reactions : Nitroalkane condensations may form α,β-unsaturated byproducts.

-

Reagent Sensitivity : Organolithium reactions demand strict anhydrous conditions.

Recommendations :

-

Prioritize Method 1 for large-scale synthesis due to high yields and simplicity.

-

Use Method 2 for structural analogs with varying chain lengths.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(3,4,5-Trimethoxyphenyl)-1-butanone, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves Friedel-Crafts acylation, where 3,4,5-trimethoxybenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key parameters include:

- Catalyst loading : 1.2–1.5 equivalents to minimize side reactions.

- Solvent choice : Dichloromethane or nitrobenzene for high electrophilic activity.

- Temperature : 0–5°C to control exothermicity.

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign methoxy groups (δ 3.7–3.9 ppm for ¹H; δ 55–60 ppm for ¹³C) and the ketone carbonyl (δ 205–210 ppm in ¹³C).

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and aryl-OCH₃ bands at 2830–2980 cm⁻¹.

- HRMS : Molecular ion [M+H]⁺ at m/z 237.1125 (C₁₃H₁₆O₄⁺).

Derivatization (e.g., p-nitrophenylhydrazone formation) enhances crystallinity and aids in structural confirmation via X-ray diffraction .

Advanced: How do electronic effects of the trimethoxyphenyl group influence reaction pathways in nucleophilic additions?

Answer:

The three methoxy groups act as strong electron donors via resonance, activating the phenyl ring toward electrophilic substitution but deactivating the ketone toward nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) reveal:

- Electrostatic potential maps : High electron density at the para position of the phenyl ring.

- Nucleophilic addition barriers : Higher activation energy (~25 kJ/mol) for attack at the carbonyl carbon compared to non-substituted analogs.

Experimental validation involves kinetic studies under varying solvents (polar aprotic vs. protic) and nucleophiles (e.g., Grignard reagents) .

Advanced: How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?

Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Standardized conditions : Use deuterated DMSO or CDCl₃ for NMR, ensuring consistent pH and temperature.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish methoxy protons from aromatic protons.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 1-(2,4,5-trimethoxyphenyl)-1-butanone ).

For example, conflicting carbonyl IR stretches may arise from keto-enol tautomerism, which can be suppressed by acidic conditions (e.g., adding TFA) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxy groups.

- Thermal stability : Decomposes above 150°C; avoid prolonged heating during synthesis.

- Hydrolytic stability : Susceptible to acid-catalyzed hydrolysis of the ketone. Use anhydrous solvents in reactions involving protic acids.

Stability is monitored via TLC (silica gel, UV detection) and periodic HPLC analysis .

Advanced: What computational tools predict the biological activity of this compound, and how are these models validated?

Answer:

- Molecular docking (AutoDock Vina) : Screens against targets like tubulin (PDB ID 1SA0) to assess binding affinity. The trimethoxyphenyl group mimics colchicine’s binding motif.

- QSAR models : Correlate substituent positions (e.g., methoxy group orientation) with cytotoxicity (e.g., IC₅₀ values in cancer cell lines).

Validation involves synthesizing analogs (e.g., 1-(3,4-dimethoxyphenyl)-1-butanone) and comparing predicted vs. experimental bioactivity .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for research use?

Answer:

- HPLC : ≥95% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate).

- Melting point : 78–80°C (lit. range); deviations >2°C indicate impurities.

- Elemental analysis : Acceptable error margins ≤0.4% for C, H, O.

For biological assays, ≥98% purity is recommended to exclude confounding effects from byproducts (e.g., demethylated derivatives) .

Advanced: What strategies address low yields in scaling up the synthesis of this compound?

Answer:

- Catalyst recycling : Use immobilized Lewis acids (e.g., AlCl₃ on silica) to reduce waste.

- Flow chemistry : Improves heat dissipation and mixing efficiency for exothermic Friedel-Crafts steps.

- Byproduct suppression : Add molecular sieves to sequester HCl, minimizing side reactions.

Yields increase from 45% (batch) to 68% (flow) under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.